(6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

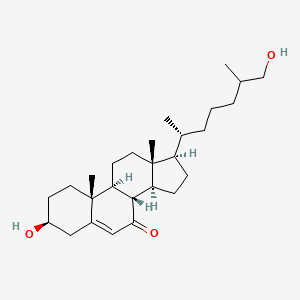

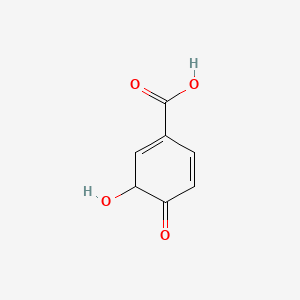

“(6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate” is a chemical compound. It is a derivative of (6-methoxy-2-naphthyl) propanamide . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of (6-methoxynaphthalen-2-yl) propanamide derivatives, which are related to “(6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate”, has been reported . The synthesis involves the reaction of a hydrazide compound with different aldehydes or acetophenones in ethanol containing a catalytic amount of base . This results in the formation of the required Schiff analogous . Another synthesis method involves the reaction between 2,2-diphenylethan-1-amine and naproxen .Molecular Structure Analysis

The molecular structure of (6-methoxynaphthalen-2-yl) propanamide derivatives has been analyzed using various techniques . These techniques include 1H, 13C, UV, IR, and mass spectral data . The molecular structure of the title compound is similar to the 2-acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen2-yl) propanoate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (6-methoxynaphthalen-2-yl) propanamide derivatives have been studied . The reactions involve the formation of Schiff analogous from a hydrazide compound and different aldehydes or acetophenones . Another reaction involves the coupling between naproxen and 2,2-diphenylethylamine via amide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of (6-methoxynaphthalen-2-yl) propanamide derivatives have been analyzed using various techniques . These techniques include 1H, 13C, UV, IR, and mass spectral data .作用机制

The mechanism of action of (6-methoxynaphthalen-2-yl) propanamide derivatives has been explored in the context of their antibacterial activity . Molecular docking simulation was carried out for Enoyl-aceyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis . This enzyme is an attractive target for the development of novel antibacterial agents .

安全和危害

未来方向

The future directions for the research on (6-methoxynaphthalen-2-yl) propanamide derivatives could involve further exploration of their antibacterial properties . There is a need for developing new antibiotic agents due to the problem of antibiotic resistance . The development of new antibiotics could involve identifying and exploiting new molecular targets of pathogenic strains .

属性

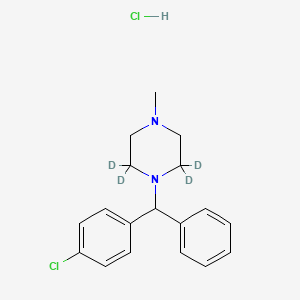

IUPAC Name |

sulfo 2-(6-methoxynaphthalen-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6S/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(14)19-20(15,16)17/h2-6,8H,7H2,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGMUYHLFAZNCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747476 |

Source

|

| Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethyl Naproxen Sulfate | |

CAS RN |

1246819-61-3 |

Source

|

| Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)